6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran

Volatility Formulation Stability Fragrance Longevity

6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS 24237-00-1) is a C11H20O dihydropyran derivative widely employed in the fragrance and flavor industries. It is a colorless liquid characterized by a fresh, green, geranium-like odor profile with spicy undertones.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 24237-00-1
Cat. No. B1594559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran
CAS24237-00-1
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCCC1C=C(CC(O1)C)C
InChIInChI=1S/C11H20O/c1-4-5-6-11-8-9(2)7-10(3)12-11/h8,10-11H,4-7H2,1-3H3
InChIKeyOSMLMQQJZVENMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS 24237-00-1) – A Quantitative Dihydropyran Fragrance Ingredient Profile


6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS 24237-00-1) is a C11H20O dihydropyran derivative widely employed in the fragrance and flavor industries [1]. It is a colorless liquid characterized by a fresh, green, geranium-like odor profile with spicy undertones [2][3]. Commercially supplied as a mixture of isomers (Gyrane), it is valued for imparting radiant green top notes in fine fragrances, personal care products, and household air care applications [4].

Why Dihydropyran Isomers Cannot Be Used Interchangeably: The Case for 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (24237-00-1)


Dihydropyran derivatives of formula C11H20O, despite sharing identical molecular mass, are not functionally interchangeable. The specific location of the double bond and the butyl substitution pattern (e.g., 2-butyl vs. 6-butyl; 3,6-dihydro vs. 5,6-dihydro) governs critical physicochemical parameters such as boiling point, vapor pressure, and octanol-water partition coefficient (LogP) . These properties directly influence volatility, substantivity, and the temporal evolution of fragrance on different substrates [1]. Moreover, the precise isomeric mixture defined for commercial materials like Gyrane (24237-00-1/01-2/02-3) is engineered to deliver a specific olfactory performance and stability profile that cannot be replicated by an unqualified generic dihydropyran [2]. Substituting with a structurally similar analog risks altering the fragrance diffusion profile, reducing long-lastingness, and compromising formulation stability in challenging media such as alkaline cleaners or oxidative detergents. The following quantitative evidence details exactly where 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran demonstrates verifiable differentiation.

Quantitative Differentiation Guide: 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (24237-00-1) vs. Closest Analogs


Higher Boiling Point and Reduced Volatility vs. 2-Butyl-5,6-dihydro-2,4-dimethyl-2H-pyran (62062-85-5)

6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (24237-00-1) exhibits a higher estimated boiling point compared to the closely related positional isomer 2-butyl-5,6-dihydro-2,4-dimethyl-2H-pyran (CAS 62062-85-5), indicating lower volatility . This difference can influence the temporal evaporation profile of a fragrance composition, potentially contributing to enhanced persistence in the middle to base note transition.

Volatility Formulation Stability Fragrance Longevity

Higher LogP (Lipophilicity) vs. Geraniol – Impact on Substantivity and Deposition

6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran possesses a significantly higher calculated LogP value compared to geraniol (3.8 vs. 2.6) [1][2]. A higher LogP indicates greater lipophilicity, which generally correlates with enhanced substantivity on skin and hair, as well as improved deposition from aqueous surfactant systems onto hydrophobic substrates [3].

Substantivity LogP Fragrance Deposition

Excellent Stability in Shampoo and Functional Cleaners vs. Geraniol

Technical data from Givaudan indicates that 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (as Gyrane) achieves a maximum 5-star rating for stability in both shampoo (pH 6) and all-purpose cleaners (APC, pH 9) [1]. In contrast, published performance data for geraniol reports 'Good' stability in shampoo and only 'Moderate' stability in acid cleaners [2].

Formulation Stability Shampoo Household Cleaners

More Favorable Acute Oral Toxicity Profile vs. Geraniol and Citronellol

Acute oral toxicity data indicate that 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran exhibits a higher LD50 value (>5000 mg/kg) compared to both geraniol (3600 mg/kg) and citronellol (3450 mg/kg) [1][2]. A higher LD50 signifies lower acute oral toxicity, which can facilitate regulatory acceptance and reduce hazard classification burdens in certain jurisdictions.

Toxicology Safety Regulatory Compliance

Recommended Application Scenarios for 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (24237-00-1) Based on Quantitative Evidence


High-Performance Functional Cleaners and Air Care Products

The compound's demonstrated 5-star stability in APC (pH 9) and high maximum use level (up to 10%) make it an ideal choice for functional household cleaners and air fresheners requiring a robust, long-lasting green geranium note [1]. Its higher LogP (3.8) supports better deposition and substantivity on hard surfaces compared to lower LogP alternatives like geraniol [2], ensuring that the fragrance persists even after rinsing or evaporation of the cleaning solution. Formulators can confidently use this material in aggressive media without significant risk of hydrolytic or oxidative degradation.

Premium Fine Fragrance and Personal Care Products with Enhanced Safety Margins

In fine fragrances and leave-on personal care products, the compound offers a compelling combination of performance and safety. Its 95th percentile concentration in fine fragrance is reported as 0.0008% [3], well below its upper use level of 10%, providing a wide safety margin for creative perfumery [4]. The favorable acute toxicity profile (LD50 >5000 mg/kg) further supports its use in products intended for prolonged skin contact [5]. The green, spicy geranium character can be effectively modulated, with low concentrations (≤2%) providing a dewy freshness and higher doses (2-10%) delivering a more pronounced, spicy geranium impact suitable for oriental or fougère accords [6].

Stable Shampoo and Fabric Care Formulations

The exceptional stability (5-star rating) in shampoo (pH 6) and fabric conditioner (pH 3) enables reliable fragrance delivery in rinse-off applications where many fragrance ingredients are prone to wash-out or hydrolysis [1]. The combination of high LogP (3.8) and good damp/dry substantivity ratings (★★★) translates to noticeable scent retention on hair and fabric after the wash cycle [2]. This makes it a valuable component for creating laundry detergents and hair care products that leave a lasting, fresh, green impression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.